1-Methyl-2-phenylbenzimidazole

Description

The exact mass of the compound 1-Methyl-2-phenylbenzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-2-phenylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

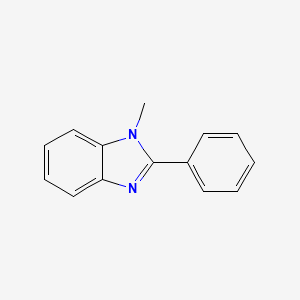

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRBSJJCMKQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180859 | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-63-1 | |

| Record name | 1-Methyl-2-phenyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-2-phenylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-phenylbenzimidazole from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-2-phenylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic underpinnings, and practical execution of this transformation. The primary focus is a robust two-step methodology commencing with the Phillips-Ladenburg condensation of o-phenylenediamine and benzoic acid to yield 2-phenylbenzimidazole, followed by a regioselective N-methylation. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a preeminent class of nitrogen-containing heterocyclic compounds, formed by the fusion of benzene and imidazole rings. This structural motif is isosteric to naturally occurring purines, enabling it to readily interact with various biopolymers and serve as a privileged scaffold in drug discovery. Derivatives of benzimidazole exhibit a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer properties.[1][2] The target molecule, 1-methyl-2-phenylbenzimidazole, serves as a crucial building block for more complex molecules, and its synthesis is a foundational technique in heterocyclic chemistry.

Strategic Overview: A Two-Step Approach

The synthesis of 1-methyl-2-phenylbenzimidazole from o-phenylenediamine is most reliably achieved through a two-step process. This approach allows for the isolation and purification of the intermediate, 2-phenylbenzimidazole, ensuring a high-purity final product.

-

Step 1: Phillips-Ladenburg Condensation. This classical reaction involves the condensation of o-phenylenediamine with benzoic acid under acidic conditions and heat to form the benzimidazole ring.[3]

-

Step 2: N-Methylation. The subsequent N-methylation of the 2-phenylbenzimidazole intermediate is accomplished using a suitable methylating agent in the presence of a base.

This strategy provides excellent control over each transformation and is amenable to scale-up.

Caption: Overall synthetic workflow.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Phillips-Ladenburg Reaction Mechanism

The Phillips-Ladenburg synthesis is an acid-catalyzed cyclocondensation.[3] The use of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, is crucial for activating the carboxylic acid carbonyl group towards nucleophilic attack.

-

Protonation of Benzoic Acid: The acid catalyst protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Amide Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an N-acyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization: The second amino group attacks the amide carbonyl carbon in an intramolecular fashion.

-

Dehydration: A final dehydration step, driven by the formation of the stable aromatic benzimidazole ring, yields 2-phenylbenzimidazole.

Caption: Key stages of the Phillips-Ladenburg reaction.

Causality: The requirement for high temperatures (often >150°C) is to overcome the activation energy for the dehydration steps and to ensure the reaction proceeds to completion.[4] PPA is an excellent choice as it serves as both the acidic catalyst and a powerful dehydrating agent.

N-Methylation Mechanism

The N-methylation of 2-phenylbenzimidazole proceeds via a standard nucleophilic substitution (SN2) mechanism.[5]

-

Deprotonation: The base (e.g., potassium carbonate) removes the acidic proton from the N-H of the imidazole ring, generating a nucleophilic benzimidazolide anion.

-

Nucleophilic Substitution: The benzimidazolide anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group.

Causality: The choice of a polar aprotic solvent like DMF or acetone is critical. These solvents can solvate the cation of the base (e.g., K⁺) but do not solvate the benzimidazolide anion extensively, leaving it highly nucleophilic and reactive.[5] Using a slight excess of the methylating agent can lead to the formation of an unwanted 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt.[5] Therefore, controlled stoichiometry is essential.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl iodide is toxic and should be handled with extreme care.

Step 1: Synthesis of 2-Phenylbenzimidazole

Materials:

-

o-Phenylenediamine (10.8 g, 100 mmol)

-

Benzoic acid (12.2 g, 100 mmol)

-

Polyphosphoric acid (PPA) (~100 g)

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine and benzoic acid.

-

Carefully add polyphosphoric acid to the flask. The mixture will become a thick, stirrable paste.

-

Heat the reaction mixture to 150-160°C in an oil bath and maintain this temperature for 4 hours with efficient stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).

-

After completion, cool the reaction mixture to approximately 100°C and pour it slowly and carefully onto crushed ice (~500 g) in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purify the crude 2-phenylbenzimidazole by recrystallization from ethanol to afford a white crystalline solid.

Step 2: Synthesis of 1-Methyl-2-phenylbenzimidazole

Materials:

-

2-Phenylbenzimidazole (9.7 g, 50 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (10.4 g, 75 mmol)

-

Methyl iodide (CH₃I) (3.4 mL, 7.8 g, 55 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbenzimidazole and anhydrous DMF.

-

Add anhydrous potassium carbonate to the suspension.

-

While stirring at room temperature, add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 3-4 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane, 3:7).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

-

A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[5]

Data Presentation and Characterization

| Parameter | Step 1: 2-Phenylbenzimidazole | Step 2: 1-Methyl-2-phenylbenzimidazole |

| Starting Material | o-Phenylenediamine (100 mmol) | 2-Phenylbenzimidazole (50 mmol) |

| Reagent | Benzoic Acid (100 mmol) | Methyl Iodide (55 mmol) |

| Base/Catalyst | Polyphosphoric Acid | Potassium Carbonate (75 mmol) |

| Solvent | None (PPA as medium) | Anhydrous DMF (100 mL) |

| Temperature | 150-160°C | 60-70°C |

| Reaction Time | 4 hours | 3-4 hours |

| Typical Yield | 80-90% | 85-95% |

| Molecular Weight ( g/mol ) | 194.23 | 208.26[6] |

| Appearance | White crystalline solid | Off-white to pale yellow solid |

| Melting Point (°C) | 297-299 | 99-101 |

Characterization Notes:

-

FT-IR (2-Phenylbenzimidazole): A broad peak around 3400-3200 cm⁻¹ corresponding to N-H stretching, and a peak around 1620 cm⁻¹ for C=N stretching.

-

FT-IR (1-Methyl-2-phenylbenzimidazole): Disappearance of the N-H stretching peak. Appearance of C-H stretching for the methyl group around 2950 cm⁻¹.

-

¹H NMR (1-Methyl-2-phenylbenzimidazole): A singlet corresponding to the N-CH₃ protons typically appears around 3.7-3.9 ppm. Aromatic protons will appear in the 7.2-7.8 ppm region.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process controls and final product characterization.

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. In Step 1, the disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. In Step 2, the consumption of 2-phenylbenzimidazole and the formation of the more non-polar 1-methyl-2-phenylbenzimidazole confirms the reaction is proceeding.

-

Purification and Melting Point: The purification step, particularly recrystallization, is a key validation point. A sharp melting point for the final product that matches the literature value is a strong indicator of purity.

-

Spectroscopic Confirmation: Final confirmation of the product's identity and purity must be performed using spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry, comparing the obtained data with established literature values.

References

- Phillips, M. A. The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed)1928, 2393–2399.

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. 2023 . [Link]

-

ResearchGate. N-Alkylation of benzimidazole. 2021 . [Link]

-

ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. 2013 . [Link]

-

Rasayan Journal of Chemistry. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. 2022 , 15(4), 2415-2420. [Link]

-

National Center for Biotechnology Information. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 2020 , 25(23), 5707. [Link]

-

RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 2016 , 6, 32186-32206. [Link]

-

National Center for Biotechnology Information. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 2013 , 9, 2196–2203. [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

Taylor & Francis Online. Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 2021 , 51(15), 2336-2344. [Link]

-

Wisdomlib. N-alkylation: Significance and symbolism. 2024 . [Link]

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis. 2023 . [Link]

-

ResearchGate. An expeditious one-pot solvent free synthesis of benzimidazole derivatives. 2011 . [Link]

-

Organic Syntheses. Benzimidazole. Coll. Vol. 2, p.65 (1943); Vol. 19, p.11 (1939). [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. 2018 , 34(1). [Link]

-

Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. 2015 , 8(2), 173-176. [Link]

-

Thai Journal of Science and Technology. Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. 2018 , 7(2), 136-144. [Link]

-

National Center for Biotechnology Information. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 2022 , 27(19), 6231. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc., 2022 . [Link]

-

National Center for Biotechnology Information. 1-Methyl-2-phenylbenzimidazole. PubChem Compound Summary for CID 75807. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Methyl-2-phenylbenzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis and characterization of 1-methyl-2-phenylbenzimidazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Strategic Importance of the Benzimidazole Core

The benzimidazole scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a bicyclic system that is a privileged structure in medicinal chemistry. The specific derivatization at the N-1 and C-2 positions, as seen in 1-methyl-2-phenylbenzimidazole, is a critical design element. The N-methylation prevents hydrogen bond donation and introduces a specific steric profile, while the C-2 phenyl group offers a large hydrophobic surface for potential receptor interactions and can be further functionalized. These modifications fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological target affinity.

Synthetic Pathway: The Phillips-Ladenburg Condensation

The most reliable and widely adopted method for the synthesis of 1,2-disubstituted benzimidazoles is the Phillips-Ladenburg reaction.[1][2][3] This acid-catalyzed condensation reaction provides a direct and efficient route to the benzimidazole core. For the synthesis of our target molecule, the reaction involves the condensation of N-methyl-o-phenylenediamine with benzaldehyde.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving three key stages:

-

Imine Formation: The primary amine of N-methyl-o-phenylenediamine, being the more nucleophilic nitrogen, initiates a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The acidic medium facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity.

-

Intramolecular Cyclization: The secondary amine of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This results in the formation of a five-membered ring, the dihydro-benzimidazole intermediate.

-

Aromatization: The final step is the oxidation of the dihydro-benzimidazole intermediate to the thermodynamically stable aromatic benzimidazole ring system. In the absence of an external oxidizing agent, a second molecule of benzaldehyde can act as the oxidant, being concomitantly reduced to benzyl alcohol.

Below is a graphical representation of the reaction mechanism.

Caption: Figure 1: Reaction Mechanism of 1-Methyl-2-phenylbenzimidazole Synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process controls to ensure a successful outcome.

Materials and Reagents:

-

N-methyl-o-phenylenediamine

-

Benzaldehyde

-

Glacial Acetic Acid

-

Methanol

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N-methyl-o-phenylenediamine (10 mmol, 1.22 g) in methanol (50 mL). Add benzaldehyde (10 mmol, 1.06 g, 1.02 mL) to the solution.

-

Acid Catalysis: Slowly add glacial acetic acid (5 mL) to the stirred reaction mixture. The acid acts as a catalyst for both the imine formation and the subsequent cyclization.

-

Reflux: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours.

-

In-Process Control (TLC): Monitor the reaction progress by TLC using a mobile phase of 7:3 Hexane:Ethyl Acetate. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product will indicate the reaction's completion.

-

Work-up and Neutralization: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the methanol. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by a brine wash (30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and evaporate the solvent to yield 1-methyl-2-phenylbenzimidazole as a solid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Chromatographic Purity Assessment

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate under different solvent systems is an initial indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method is recommended.[4] A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point. Purity is determined by integrating the peak area of the product relative to any impurities.

Spectroscopic and Spectrometric Elucidation

The following data provides a benchmark for the successful synthesis of 1-methyl-2-phenylbenzimidazole.

Table 1: Key Characterization Data for 1-Methyl-2-phenylbenzimidazole

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | C₁₄H₁₂N₂ | |

| Molecular Weight | 208.26 g/mol [5] | |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.8-7.2 (m, 9H, Ar-H), ~3.8 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | ~154.2, 142.5, 136.8, 130.3, 129.6, 128.8, 123.1, 122.4, 119.9, 109.5 (Ar-C), ~31.0 (N-CH₃) |

| Mass Spectrometry (EI) | m/z | Molecular Ion (M⁺) at 208, with a significant peak at 207 (M-H)⁺[5] |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

The absence of a broad N-H stretch in the IR spectrum (around 3200-3400 cm⁻¹) and the presence of a singlet corresponding to three protons in the ¹H NMR spectrum are definitive proofs of the N-methylation. High-resolution mass spectrometry (HRMS) can be employed for the exact mass determination, further confirming the elemental composition.

Integrated Workflow for Synthesis and Analysis

The entire process, from conceptualization to final product verification, follows a logical and systematic workflow.

Caption: Figure 2: Integrated Experimental Workflow.

Conclusion

This guide has provided a comprehensive framework for the synthesis and characterization of 1-methyl-2-phenylbenzimidazole. By understanding the mechanistic underpinnings of the Phillips-Ladenburg condensation and employing a rigorous, multi-technique characterization approach, researchers can confidently synthesize and validate this important chemical entity. The protocols and data presented herein serve as a reliable resource for professionals engaged in chemical synthesis and drug development, ensuring the production of high-purity material suitable for further investigation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75807, 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-2-phenylbenzimidazole (C14H12N2). Retrieved from [Link]

-

The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-2-phenylbenzimidazole | SIELC Technologies [sielc.com]

- 5. 1-Methyl-2-phenylbenzimidazole | C14H12N2 | CID 75807 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-2-phenylbenzimidazole chemical properties and structure

An In-depth Technical Guide to 1-Methyl-2-phenylbenzimidazole: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Methyl-2-phenylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural characteristics, synthesis, and key applications of this molecule, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged pharmacophore in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules. The versatility of the benzimidazole scaffold is demonstrated by its presence in blockbuster drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[1][3]

Substituting the core benzimidazole structure at the N-1 and C-2 positions dramatically influences its physicochemical properties and biological activity.[4] 1-Methyl-2-phenylbenzimidazole (MPBI) is a classic example of a 1,2-disubstituted benzimidazole. The methylation at the N-1 position prevents the formation of intermolecular hydrogen bonds often seen in NH-benzimidazoles, which can alter solubility and crystal packing.[5] The phenyl group at the C-2 position introduces significant steric and electronic features, paving the way for a wide range of pharmacological activities, including potential anticancer and antiviral applications.[1][6]

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure and universally recognized identifiers.

Chemical Structure

The structure of 1-Methyl-2-phenylbenzimidazole consists of a central benzimidazole ring system where the nitrogen at position 1 is substituted with a methyl group, and the carbon at position 2 is substituted with a phenyl group.

Caption: 2D structure of 1-Methyl-2-phenylbenzimidazole.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-2-phenyl-1H-benzimidazole | [7] |

| CAS Number | 2622-63-1 | [7][8] |

| Molecular Formula | C₁₄H₁₂N₂ | [7] |

| SMILES | CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | [7] |

| InChIKey | POSRBSJJCMKQNU-UHFFFAOYSA-N | [7] |

Physicochemical and Spectroscopic Properties

The physical and spectral data are essential for compound characterization, quality control, and predicting its behavior in various systems.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 208.26 g/mol | [7] |

| Monoisotopic Mass | 208.100048 Da | [7] |

| Appearance | Solid / Crystalline | |

| Melting Point | Not definitively reported, varies by source. | |

| Boiling Point | 154 °C at 12 mmHg | |

| LogP | 3.22 | [9] |

| Solubility | Generally soluble in dilute acids and organic solvents like ethanol and methanol.[5][10] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. A singlet corresponding to the three protons of the N-methyl group (N-CH₃) would appear in the upfield region (typically ~3.5-4.0 ppm). The aromatic region (typically ~7.0-8.0 ppm) would contain a complex series of multiplets corresponding to the eight protons of the two phenyl rings (the benzimidazole's benzene ring and the C-2 phenyl substituent).[11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of 14 unique carbon atoms. Key signals include the N-methyl carbon (~30-35 ppm) and a series of signals in the aromatic region (~110-150 ppm), including the characteristic C=N carbon of the imidazole ring.[11]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. Key peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=N stretching of the imidazole ring (~1600-1630 cm⁻¹), and C=C stretching from the aromatic rings (~1450-1600 cm⁻¹).[11]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 208.[7] The fragmentation pattern would likely involve the loss of methyl or phenyl radicals. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[11]

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing 1,2-disubstituted benzimidazoles is the Phillips condensation reaction or a variation thereof.[12]

General Synthesis Pathway

1-Methyl-2-phenylbenzimidazole is typically synthesized via the condensation of N-methyl-o-phenylenediamine with either benzaldehyde or benzoic acid. The reaction with benzaldehyde is often preferred due to milder conditions and involves an oxidative cyclization step.

Caption: General experimental workflow for the synthesis of MPBI.

Mechanistic Insight

The reaction proceeds through several key steps:

-

Schiff Base Formation: The more nucleophilic primary amine of N-methyl-o-phenylenediamine attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

-

Cyclization: The secondary amine (N-methyl group) then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydrobenzimidazole ring.

-

Oxidation/Aromatization: The dihydrobenzimidazole intermediate is unstable and readily undergoes oxidation to form the stable, aromatic benzimidazole ring system. This step can be facilitated by air (oxygen) or by adding a mild oxidizing agent, depending on the specific protocol.[13]

The use of microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[14]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing 1-Methyl-2-phenylbenzimidazole, adapted from established procedures for 1,2-disubstituted benzimidazoles.[15][16]

Materials:

-

N-methyl-o-phenylenediamine (1 mmol, 122.17 mg)

-

Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

-

Phosphoric Acid (H₃PO₄, 7 mol%)

-

Methanol (3 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (3 mL), N-methyl-o-phenylenediamine (1 mmol), and benzaldehyde (1 mmol).

-

Add the phosphoric acid catalyst (7 mol%) to the stirring mixture.

-

Attach a reflux condenser and heat the mixture to 50 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:Ethyl Acetate (6:4). The reaction is typically complete within 30 minutes.[15]

-

Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water (10 mL).

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-2-phenylbenzimidazole.

-

Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 3.2.

Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone of medicinal chemistry.[3] 1,2-disubstituted derivatives like MPBI are actively investigated for a range of therapeutic applications.

-

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity.[1] The mechanism can vary, but some derivatives are known to inhibit key enzymes like lysine demethylases (KDMs), which are implicated in prostate cancer progression.[17] While the specific activity of MPBI is an area for further research, its core structure is highly relevant to this field.

-

Antiviral and Antimicrobial Activity: The benzimidazole core is present in compounds with broad-spectrum antiviral and antimicrobial properties.[6] The specific substitutions at the N-1 and C-2 positions are critical for tuning the activity against different pathogens.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands, chelating metal ions in the active sites of metalloenzymes. This property has been exploited to design inhibitors for enzymes like α-glucosidase, relevant for managing type 2 diabetes.[18]

-

Materials Science: Benzimidazole derivatives are used as building blocks for polymers and as additives in applications like dye-sensitized solar cells.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 1-Methyl-2-phenylbenzimidazole is considered hazardous.[7]

-

Hazards: It is classified as fatal if swallowed (Acute Toxicity, Oral, Category 2) and causes serious eye damage (Category 1).[7]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

1-Methyl-2-phenylbenzimidazole is a structurally important heterocyclic compound with well-defined chemical and physical properties. Its synthesis is straightforward, utilizing established condensation methodologies that are efficient and scalable. The true value of this molecule lies in its potential as a scaffold for the development of novel therapeutic agents and advanced materials. The insights provided in this guide serve as a foundational resource for scientists aiming to explore, synthesize, and apply this versatile compound in their research endeavors.

References

-

PubChem. (n.d.). 1-Methyl-2-phenylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]

-

Sumbul, S., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical parameters of 2-substituted Benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Antimicrobial Activity of Some 2-Substituted analogues of Benzimidazoles. Retrieved from [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

-

MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

-

MDPI. (n.d.). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2-disubstituted benzimidazole derivatives as antimicrobial compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Antimicrobial Activity of Some 2-Substituted analogues of Benzimidazoles | Request PDF. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-2-phenylbenzimidazole (C14H12N2). Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

ESSLAB. (n.d.). 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-phenylbenzimidazole by the reaction of.... Retrieved from [Link]

-

Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Retrieved from [Link]

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Retrieved from [Link]

-

Asian Journal of Science and Technology. (2025). RESEARCH ARTICLE INTRODUCTION. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

Sources

- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. 1-Methyl-2-phenylbenzimidazole | C14H12N2 | CID 75807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-methyl-2-phenylbenzimidazole | 2622-63-1 [chemicalbook.com]

- 9. 1-Methyl-2-phenylbenzimidazole | SIELC Technologies [sielc.com]

- 10. journalajst.com [journalajst.com]

- 11. rsc.org [rsc.org]

- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 18. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Analysis of 1-Methyl-2-phenylbenzimidazole

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-methyl-2-phenylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental considerations for robust characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of 1-Methyl-2-phenylbenzimidazole

1-Methyl-2-phenylbenzimidazole (C₁₄H₁₂N₂) is a derivative of benzimidazole, a bicyclic aromatic compound consisting of fused benzene and imidazole rings.[1] The substitution pattern, with a methyl group at the N1 position and a phenyl group at the C2 position, imparts specific physicochemical properties that are crucial for its biological activity and material applications. Accurate and comprehensive spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding its electronic and vibrational properties. This guide will delve into the expected spectral signatures of this molecule and the rationale behind the analytical methodologies.

Molecular Structure and Spectroscopic Correlation

The structural features of 1-methyl-2-phenylbenzimidazole directly influence its spectroscopic output. The benzimidazole core provides a rigid aromatic system, while the N-methyl and C-phenyl substituents introduce specific electronic and steric effects.

Caption: Molecular structure of 1-Methyl-2-phenylbenzimidazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-methyl-2-phenylbenzimidazole, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

A. ¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The choice of solvent is critical, as it can influence chemical shifts, particularly for protons capable of hydrogen bonding.[2][3] For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice as it effectively solubilizes the compound.[4]

Expected Chemical Shifts (in DMSO-d₆):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Benzimidazole) | 7.0 - 8.3 | Multiplet | 4H | Protons on the benzene ring of the benzimidazole core resonate in this typical aromatic region. The specific shifts and coupling patterns depend on the electronic effects of the fused imidazole ring.[4] |

| Aromatic (Phenyl) | 7.2 - 7.8 | Multiplet | 5H | Protons on the C2-phenyl substituent. The ortho protons are expected to be the most downfield due to the deshielding effect of the benzimidazole ring system.[5] |

| N-Methyl | ~3.8 | Singlet | 3H | The methyl protons are attached to a nitrogen atom, resulting in a downfield shift compared to alkyl protons. The singlet multiplicity indicates no adjacent protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-methyl-2-phenylbenzimidazole into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C2 (Imidazole) | ~151 | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |

| Aromatic (Benzimidazole) | 110 - 145 | The chemical shifts of the benzene ring carbons are influenced by the fused imidazole ring.[6] |

| Aromatic (Phenyl) | 125 - 135 | The carbons of the phenyl ring resonate in the typical aromatic region. The ipso-carbon (attached to the benzimidazole ring) will have a distinct chemical shift. |

| N-Methyl | ~30 | The methyl carbon attached to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Confirms the presence of sp² C-H bonds in the aromatic rings.[7][8] |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | Indicates the C-H bonds of the N-methyl group.[7] |

| 1600 - 1625 | C=N stretch | Medium-Strong | Characteristic of the imidazole ring.[9] |

| 1400 - 1600 | C=C stretch (aromatic) | Medium-Strong | Confirms the presence of the benzene and phenyl rings. The pattern of these bands can be characteristic of the substitution pattern.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid 1-methyl-2-phenylbenzimidazole sample onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum (Electron Impact Ionization):

| m/z | Ion | Significance |

| 208 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of 1-methyl-2-phenylbenzimidazole (C₁₄H₁₂N₂). This is often the base peak in the spectrum of benzimidazoles.[1][11] |

| 207 | [M-H]⁺ | Loss of a hydrogen radical. |

| 114 | A fragment ion commonly observed in the mass spectra of benzimidazole derivatives.[1] |

Fragmentation Pathway Rationale:

The fragmentation of 1- and 2-substituted benzimidazoles under electron impact is often characterized by a stable molecular ion.[11] Subsequent fragmentation can involve the loss of small, stable molecules or radicals. The fragmentation pathways for 1- or 2-substituted benzimidazoles are generally similar.[11]

Caption: Simplified MS Fragmentation Pathway.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of 1-methyl-2-phenylbenzimidazole using NMR, IR, and MS provides a detailed and validated confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and related benzimidazole derivatives. The methodologies and interpretative guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis, development, and quality control of these important heterocyclic compounds.

References

-

Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available from: [Link]

-

Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Available from: [Link]

-

NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available from: [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Available from: [Link]

-

1-Methyl-2-phenylbenzimidazole. PubChem. Available from: [Link]

-

c7dt02584j1.pdf. The Royal Society of Chemistry. Available from: [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Available from: [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available from: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]

-

Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. ResearchGate. Available from: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available from: [Link]

-

1-methyl-2-phenylbenzimidazole (C14H12N2). PubChemLite. Available from: [Link]

-

1-Benzyl-2-phenylbenzimidazole. PubChem. Available from: [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available from: [Link]

-

1-Methyl-2-phenylbenzimidazole. SIELC Technologies. Available from: [Link]

-

Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

1H-Benzimidazole, 2-methyl-. NIST WebBook. Available from: [Link]

-

The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

-

The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]

-

1-Methyl-2-trifluoro-methyl benzimidazole. NIST WebBook. Available from: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Beilstein Journals. Available from: [Link]

-

2-Phenylbenzimidazole. PubChem. Available from: [Link]

Sources

- 1. 1-Methyl-2-phenylbenzimidazole | C14H12N2 | CID 75807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 1-Methyl-2-phenylbenzimidazole in Organic Solvents: A Physicochemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate is fundamental to process chemistry, formulation development, and analytical method design. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-2-phenylbenzimidazole (MBI), a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document leverages foundational physicochemical principles and analog-based reasoning to predict the solubility behavior of MBI across a range of common organic solvents. Furthermore, it details a robust experimental protocol for accurately determining solubility, ensuring that researchers can generate reliable data tailored to their specific applications.

Introduction and Physicochemical Foundation

1-Methyl-2-phenylbenzimidazole (MBI) is a derivative of benzimidazole, a heterocyclic scaffold that is a cornerstone in the development of numerous pharmaceuticals. The solubility of MBI dictates its handling, purification via crystallization, choice of reaction media, and its potential for formulation into a drug product.

The molecular structure of MBI is key to its behavior. It consists of a fused bicyclic benzimidazole core, a phenyl group at the 2-position, and a methyl group on one of the nitrogen atoms. This structure imparts a unique combination of polarity and lipophilicity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| CAS Number | 2622-63-1 | ChemicalBook[2] |

| Predicted LogP | 3.1 - 3.22 | PubChem, SIELC[1][3] |

| Melting Point | Not consistently reported | - |

The predicted LogP value of ~3.2 suggests that MBI is a moderately lipophilic ("fat-loving") compound, indicating a preference for organic environments over aqueous ones. Unlike the parent benzimidazole, the methylation at the N1 position removes a hydrogen bond donor site. This structural change is critical, as it prevents MBI from forming intermolecular hydrogen bond networks as a donor, which significantly influences its interaction with protic solvents. However, the nitrogen atom at the 3-position remains a hydrogen bond acceptor.

Predicted Solubility Profile of MBI in Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility. This means solvents with similar polarity and hydrogen bonding characteristics to the solute are likely to be effective. Based on the structure of MBI and data from analogous benzimidazoles[4][5][6], we can construct a predicted solubility profile.

| Solvent | Solvent Class | Key Interactions with MBI | Predicted Solubility | Rationale & Analog Insights |

| Methanol, Ethanol | Polar Protic | H-bond accepting (MBI's N3) with solvent's -OH; Dipole-dipole; van der Waals. | High | Parent benzimidazole is freely soluble in alcohol[6]. The increased lipophilicity of MBI should not preclude strong solubility in short-chain alcohols. |

| 1-Propanol, 1-Butanol | Polar Protic | Similar to methanol but with increasing nonpolar character. | Moderate to High | For benzimidazoles, solubility generally decreases as the alcohol's alkyl chain length increases[4]. |

| Acetone, Ethyl Acetate | Polar Aprotic | Strong dipole-dipole interactions; van der Waals forces with phenyl and methyl groups. | High | These solvents are effective at solvating polar functional groups without the complexities of hydrogen bonding networks. |

| Acetonitrile | Polar Aprotic | Dipole-dipole interactions. | Moderate | Acetonitrile is quite polar and can be a good solvent, though sometimes less effective than ketones or esters for large aromatic compounds. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-dipole and significant van der Waals interactions. | High | Closely related phenylimidazoles, while less soluble than simple benzimidazoles, still exhibit solubility in dichloromethane[5]. MBI's lipophilic nature favors DCM. |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-dipole; Ether oxygen can act as H-bond acceptor. | High | THF is an excellent solvent for a wide range of organic compounds, including those with moderate polarity and aromaticity. |

| Toluene | Nonpolar Aromatic | π-stacking with phenyl and benzimidazole rings; van der Waals forces. | Moderate | The aromatic nature of toluene facilitates interaction with MBI's multiple aromatic rings. Phenylimidazoles are known to be soluble in toluene[5]. |

| Hexane, Heptane | Nonpolar Aliphatic | van der Waals forces only. | Low to Insoluble | The polarity of the benzimidazole core is too high to be effectively solvated by purely aliphatic, nonpolar solvents. |

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, experimental measurement is essential. The "gold standard" for determining the thermodynamic solubility of a crystalline compound is the isothermal shake-flask method, which allows the system to reach equilibrium.[7]

Protocol: Isothermal Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of 1-Methyl-2-phenylbenzimidazole in a given solvent at a controlled temperature.

Materials:

-

1-Methyl-2-phenylbenzimidazole (crystalline solid, purity >99%)

-

Selected organic solvent (HPLC grade)

-

20 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Procedure:

-

Preparation: Add an excess amount of solid MBI to a 20 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. For example, start with ~100 mg of solid.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the test solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached. A visible excess of solid must remain.

-

Sampling: After equilibration, stop the shaker and let the vials stand undisturbed in the temperature-controlled environment for 1-2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.

-

Quantification:

-

Prepare a calibrated stock solution of MBI in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards.

-

Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Analyze the standards and the diluted sample by HPLC-UV. A reverse-phase method using an acetonitrile/water mobile phase is often suitable for MBI[3].

-

Plot a calibration curve (Peak Area vs. Concentration).

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. The result is the solubility of MBI in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

Key Factors Influencing MBI Solubility

Understanding the "why" behind solubility data is crucial for troubleshooting and process optimization.

Caption: Factors governing the solubility of 1-Methyl-2-phenylbenzimidazole.

-

Solvent Polarity: As demonstrated in the predicted profile, the polarity of the solvent is the most critical factor. The dipole moment of MBI's benzimidazole core requires a solvent with some degree of polarity for effective solvation. High solubility is achieved when the solvent polarity is well-matched to MBI.

-

Hydrogen Bonding: MBI can only act as a hydrogen bond acceptor. Therefore, polar protic solvents (like alcohols) can effectively solvate it by donating a hydrogen to MBI's available nitrogen. Polar aprotic solvents (like acetone) solvate it primarily through dipole-dipole interactions.

-

Temperature: The dissolution of a crystalline solid is typically an endothermic process. Therefore, the solubility of MBI in most organic solvents is expected to increase significantly with increasing temperature.[8] This principle is the basis for purification by recrystallization, where a saturated solution is prepared at a high temperature and cooled to induce crystallization.

-

Solid-State Properties (Polymorphism): Benzimidazole derivatives can sometimes exist in different crystalline forms, or polymorphs. Different polymorphs can have distinct crystal lattice energies, leading to potentially significant differences in their measured solubility. When conducting solubility studies, it is crucial to characterize the solid form being used (e.g., via XRPD) to ensure consistency.

Conclusion

1-Methyl-2-phenylbenzimidazole is a moderately lipophilic molecule whose solubility is governed by a balance of its aromatic character and the polar benzimidazole core. It is predicted to be highly soluble in polar aprotic solvents (DCM, Acetone, THF, Ethyl Acetate) and short-chain polar protic solvents (Methanol, Ethanol), with moderate solubility in nonpolar aromatic solvents like toluene and poor solubility in aliphatic hydrocarbons. For definitive data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate pathway. A thorough understanding of these solubility characteristics is indispensable for the effective development and application of this important chemical entity.

References

- USAID PQM. (n.d.). ALBENDAZOLE.

- Rajput, S., et al. (2018). Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy. Scientific Reports.

- Zhang, L., et al. (2023). Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability. Heliyon.

-

Domańska, U., & Szydłowski, J. (2004). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 49(3), 556-560. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75807, 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubility data for albendazole in ten pure solvents and two binary solvent systems from 278.15 K to 323.15 K. Request PDF. Retrieved from [Link]

-

Cherogony, R., Maru, S. M., & Ndwigah, S. N. (n.d.). Preformulation Study on Enhancing the Solubility of Albendazole. CORE. Retrieved from [Link]

-

Rekharsky, M. V., et al. (2006). The modes of complexation of benzimidazole with aqueous β-cyclodextrin explored by phase solubility, potentiometric titration, 1H-NMR and molecular modeling studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55, 149-160. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Methyl-2-phenylbenzimidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-2-phenylbenzimidazole (C14H12N2). Retrieved from [Link]

-

Domańska, U., & Szydłowski, J. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(2), 526-531. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]

- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig5_231535728

-

ChemBK. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link]

Sources

- 1. 1-Methyl-2-phenylbenzimidazole | C14H12N2 | CID 75807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-2-phenylbenzimidazole | 2622-63-1 [chemicalbook.com]

- 3. 1-Methyl-2-phenylbenzimidazole | SIELC Technologies [sielc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Crystal Structure of 1-Methyl-2-phenylbenzimidazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 1-methyl-2-phenylbenzimidazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. While the crystal structure of the parent 1-methyl-2-phenylbenzimidazole is not publicly available, this guide leverages crystallographic data from closely related derivatives to elucidate key structural features, intermolecular interactions, and their implications for solid-state properties. We will delve into the synthetic methodologies for obtaining these compounds, detailed protocols for single-crystal X-ray diffraction, and an analysis of the non-covalent forces that govern their crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state chemistry of this important heterocyclic scaffold.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural features and ability to mimic naturally occurring nucleotides allow for effective interactions with various biopolymers.[2] This has led to the development of numerous benzimidazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The substitution pattern on the benzimidazole core, particularly at the 1 and 2 positions, plays a crucial role in modulating biological activity and physicochemical properties. The 1-methyl-2-phenyl substitution pattern is of particular interest as it introduces both a key hydrogen bond acceptor (the nitrogen at position 3) and lipophilic groups that can influence binding to biological targets.

Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: Precise knowledge of bond lengths, bond angles, and torsion angles provides invaluable insights for rational drug design and the optimization of lead compounds.[4][5]

-

Polymorphism and Solid-State Stability: The crystal packing and intermolecular interactions directly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability.

-

Intellectual Property: Novel crystalline forms of a drug substance can be patented, providing a competitive advantage.

Synthesis and Crystallization of 1-Methyl-2-phenylbenzimidazole Derivatives

The synthesis of 1-methyl-2-phenylbenzimidazole and its derivatives is typically achieved through well-established condensation reactions.[6][7] The most common approach involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[7]

General Synthetic Pathway

The foundational method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[8] To obtain N-substituted derivatives like 1-methyl-2-phenylbenzimidazole, a subsequent N-alkylation step is often employed, or a starting material that is already N-substituted can be used.

Experimental Protocol: Synthesis of a 1,2-disubstituted Benzimidazole Derivative

This protocol describes a general method for the synthesis of a 1,2-disubstituted benzimidazole derivative, which can be adapted for 1-methyl-2-phenylbenzimidazole.

Materials:

-

N-methyl-o-phenylenediamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent (1.2 eq)

-

Dimethylformamide (DMF) as solvent

-

Ethanol for recrystallization

-

Standard laboratory glassware and magnetic stirrer